Home > Products > Screening Compounds P8437 > 6-(Cyclopentyloxy)pyrimidin-4-amine
6-(Cyclopentyloxy)pyrimidin-4-amine - 1192813-96-9

6-(Cyclopentyloxy)pyrimidin-4-amine

Catalog Number: EVT-8876204
CAS Number: 1192813-96-9
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-(Cyclopentyloxy)pyrimidin-4-amine is a chemical compound belonging to the class of pyrimidines, which are six-membered heterocyclic compounds containing nitrogen atoms. This specific compound features a cyclopentyloxy group attached to the pyrimidine ring, which may influence its biological activity and solubility. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

Source

The compound can be synthesized through various chemical reactions involving pyrimidine derivatives and cyclopentanol or its derivatives. Studies have highlighted its potential applications in drug development and as a building block for more complex molecules.

Classification

6-(Cyclopentyloxy)pyrimidin-4-amine is classified under:

  • Chemical Class: Pyrimidine derivatives
  • Functional Group: Amines (specifically primary amines)
  • Potential Applications: Medicinal chemistry, particularly in developing therapeutic agents.
Synthesis Analysis

Methods

The synthesis of 6-(Cyclopentyloxy)pyrimidin-4-amine typically involves multi-step organic reactions. Common methods include:

  1. Nucleophilic Substitution Reactions: The introduction of the cyclopentyloxy group can be achieved through nucleophilic substitution of a suitable leaving group on a pyrimidine derivative.
  2. Condensation Reactions: Reactions involving pyrimidine derivatives with alcohols or phenols can lead to the formation of ether linkages.

Technical Details

For example, one synthetic route involves reacting 3-(cyclopentyloxy)-4-methoxybenzaldehyde with amines in the presence of a base like sodium hydroxide in ethanol. The reaction typically proceeds under reflux conditions for several hours to promote the formation of the desired product .

Molecular Structure Analysis

Structure

The molecular structure of 6-(Cyclopentyloxy)pyrimidin-4-amine consists of:

  • A pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
  • A cyclopentyloxy group attached at position 6.
  • An amino group (-NH2) at position 4.

Data

Key structural data includes:

  • Molecular Formula: C11H14N2O
  • Molecular Weight: Approximately 190.24 g/mol
  • Melting Point: The melting point can vary based on purity and synthesis method but is generally within the range of similar compounds.
Chemical Reactions Analysis

Reactions

6-(Cyclopentyloxy)pyrimidin-4-amine can participate in various chemical reactions, including:

  1. Acylation Reactions: The amino group can undergo acylation to form amides, which may enhance biological activity.
  2. Alkylation Reactions: Alkylation can modify the amino group, potentially improving solubility and pharmacokinetic properties.
  3. Coupling Reactions: It can be involved in coupling reactions with other functionalized compounds to create more complex structures.

Technical Details

Reactions typically require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used for monitoring reaction progress and confirming product identity .

Mechanism of Action

Process

The mechanism of action for compounds like 6-(Cyclopentyloxy)pyrimidin-4-amine often involves interaction with biological targets such as enzymes or receptors. For instance:

  1. Inhibition of Enzymatic Activity: Many pyrimidine derivatives act as inhibitors for specific enzymes involved in nucleic acid synthesis or metabolism.
  2. Receptor Modulation: These compounds may also bind to various receptors, influencing cellular signaling pathways.

Data

Studies have indicated that modifications on the pyrimidine ring significantly affect binding affinity and selectivity towards biological targets, which is crucial for drug design .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Generally soluble in polar solvents such as ethanol and dimethyl sulfoxide (DMSO), but less soluble in non-polar solvents.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits typical reactivity of amines and ethers, participating in nucleophilic substitutions and electrophilic additions.

Relevant analytical techniques include:

  • Infrared Spectroscopy (IR): Used to identify functional groups.
  • Nuclear Magnetic Resonance (NMR): Provides insight into molecular structure and dynamics .
Applications

Scientific Uses

6-(Cyclopentyloxy)pyrimidin-4-amine has potential applications in several areas:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting various diseases.
  • Biochemical Research: As a tool for studying enzyme mechanisms or receptor interactions.
  • Material Science: In the development of novel materials with specific electronic or optical properties.

Research continues to explore its efficacy and safety profiles, aiming to harness its potential benefits in therapeutic contexts .

Introduction to 6-(Cyclopentyloxy)pyrimidin-4-amine in Medicinal Chemistry

Role of Pyrimidine Scaffolds in Kinase and Bromodomain Inhibition

The pyrimidine ring system serves as an indispensable structural motif in medicinal chemistry due to its exceptional hydrogen-bonding capacity, aromatic π-system characteristics, and metabolic stability. In kinase inhibition, pyrimidine-based compounds function as adenosine triphosphate-competitive inhibitors by mimicking the purine ring of adenosine triphosphate, occupying the hydrophobic hinge region through key hydrogen bonds with backbone amides. For instance, the 4-amino group in pyrimidine derivatives commonly donates hydrogen bonds to kinase hinge residues (e.g., Cys/Val/Glu), while nitrogen atoms at positions 1 and 3 act as hydrogen bond acceptors [3] [4].

Bromodomain inhibition introduces an additional dimensionality to pyrimidine pharmacology. Bromodomains, evolutionarily conserved modules that recognize acetylated lysine residues on histones, critically regulate gene transcription. Pyrimidine scaffolds disrupt this epigenetic function by occupying the acetyl-lysine binding pocket through water-mediated hydrogen bonds and van der Waals contacts. The 4-aminopyrimidine moiety, in particular, demonstrates enhanced binding entropy by displacing high-energy water molecules within bromodomain binding sites such as bromodomain-containing protein 4 .

Table 1: Target Profiles Enabled by Pyrimidine Scaffolds

Biological TargetPyrimidine Interaction MechanismTherapeutic Significance
Kinases (e.g., PLK1)Bidentate H-bonding to hinge region; hydrophobic pocket occupancyCell cycle arrest; mitotic catastrophe in cancer cells
Bromodomains (e.g., BRD4)Acetyl-lysine mimetic; disruption of histone-protein complexesTranscriptional regulation; anti-inflammatory and anticancer effects
DNA/RNA enzymesSubstrate mimicry; interference with nucleotide incorporationAntiviral and antimetabolite applications

This dual-targeting capability is exemplified by advanced pyrimidine derivatives that concurrently inhibit mitotic kinases (polo-like kinase 1) and bromodomain epigenetic readers, thereby amplifying anticancer efficacy while potentially mitigating resistance mechanisms [3].

Strategic Importance of Cyclopentyloxy Substituents in Polypharmacological Agents

The cyclopentyloxy moiety appended at the 6-position of the pyrimidine ring confers distinct physicochemical and steric advantages critical for polypharmacology. Compared to smaller alkoxy groups (e.g., methoxy or ethoxy), the cyclopentyl ring provides:

  • Enhanced hydrophobic enclosure: The alicyclic system creates extensive van der Waals interactions with lipophilic regions adjacent to kinase adenosine triphosphate pockets and bromodomain ZA or BC loops .
  • Conformational adaptability: The puckered conformation of cyclopentane enables induced-fit binding across divergent target families, unlike rigid planar systems or sterically constrained cyclohexyl groups [4] .
  • Metabolic resistance: Absence of vulnerable benzylic hydrogens reduces oxidative metabolism by cytochrome P450 enzymes, prolonging plasma half-life relative to phenyl-containing analogs .

In 6-(Cyclopentyloxy)pyrimidin-4-amine, this substituent occupies a critical vector often exploited for selectivity modulation. Structure-activity relationship analyses demonstrate that cyclopentyloxy optimally balances steric occupancy and ligand efficiency. For example, in dual polo-like kinase 1/bromodomain-containing protein 4 inhibitors, cyclopentyloxy-containing compounds exhibit 3–5 fold improved cellular potency over cyclohexyloxy counterparts due to superior shape complementarity with the hydrophobic roof of bromodomain-containing protein 4 binding pockets .

Table 2: Comparative Analysis of Cycloalkoxy Substituent Effects

SubstituentSteric Volume (ų)log P ContributionTarget FlexibilityKinase Inhibition (IC₅₀ nM)
Cyclopentyloxy85.5+1.8High2.7 (PLK1) / 25 (BRD4)
Cyclohexyloxy99.1+2.2Moderate8.3 (PLK1) / 110 (BRD4)
Cyclobutyloxy70.2+1.2Moderate42 (PLK1) / >1000 (BRD4)
Methoxy35.1-0.3Low>1000 (PLK1) / >10000 (BRD4)

Historical Development of Dual PLK1/BRD4 Inhibitors and Structural Evolution

The therapeutic rationale for concurrent polo-like kinase 1 and bromodomain-containing protein 4 inhibition stems from their synergistic roles in oncogene expression and cell cycle progression. Polo-like kinase 1 regulates mitotic entry, DNA damage response, and cytokinesis, while bromodomain-containing protein 4 governs transcriptional elongation of oncogenes like myelocytomatosis oncogene and B-cell lymphoma 2. Early monofunctional agents suffered from compensatory pathway activation; this limitation propelled the development of bifunctional chemotypes where 6-(Cyclopentyloxy)pyrimidin-4-amine serves as a cornerstone .

Structural evolution progressed through three generations:

  • First-generation monovalent inhibitors: Derived from clinical kinase inhibitors (e.g., BI 2536), these compounds featured substituted pyrimidines optimized solely for polo-like kinase 1 inhibition (half maximal inhibitory concentration < 5 nM) but lacked bromodomain activity due to insufficient acetyl-lysine mimetic properties .
  • Bivalent hybrids: Covalent linking of kinase and bromodomain pharmacophores yielded high-molecular-weight compounds with compromised bioavailability (molecular weight > 650). While potent in vitro, these molecules exhibited poor cellular permeability and rapid clearance .
  • Integrated dual scaffolds: Incorporation of 6-(Cyclopentyloxy)pyrimidin-4-amine enabled single-molecule target engagement. The 4-amine group satisfies the kinase hinge hydrogen-bonding requirements, while the cyclopentyloxy moiety occupies the bromodomain-containing protein 4 WPF shelf. Prototype compound 7-cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine (structure derived from ) achieved balanced inhibition (polo-like kinase 1 half maximal inhibitory concentration = 3.2 nM; bromodomain-containing protein 4 half maximal inhibitory concentration = 28 nM) through optimized three-dimensional positioning without molecular weight inflation .

Crystallographic studies confirm that these advanced derivatives stabilize distinct conformational states: In polo-like kinase 1, the cyclopentyloxy group induces a DFG-out conformation inaccessible to early ATP-competitive inhibitors, while in bromodomain-containing protein 4, it triggers collapse of the ZA loop, disrupting protein-coactivator recruitment. This evolution exemplifies structure-enabled polypharmacology, positioning 6-(Cyclopentyloxy)pyrimidin-4-amine as a versatile scaffold for next-generation targeted therapies .

Properties

CAS Number

1192813-96-9

Product Name

6-(Cyclopentyloxy)pyrimidin-4-amine

IUPAC Name

6-cyclopentyloxypyrimidin-4-amine

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C9H13N3O/c10-8-5-9(12-6-11-8)13-7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,11,12)

InChI Key

IVIXRMWFVKQEBE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=NC=NC(=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.